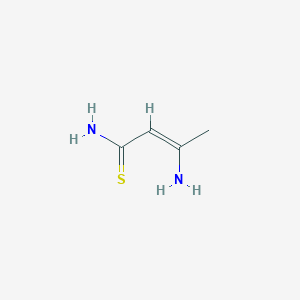![molecular formula C21H25NO4Si B6149753 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid CAS No. 2171621-62-6](/img/no-structure.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the Fmoc group and the trimethylsilyl group. The Fmoc group consists of a fluorene moiety (a three-ring aromatic system) attached to a carbamate group. The trimethylsilyl group consists of a silicon atom bonded to three methyl groups and the rest of the molecule .Chemical Reactions Analysis
The Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis. The trimethylsilyl group can be removed under mildly acidic conditions or with fluoride ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would largely depend on the specific structure and functional groups present. As an Fmoc-protected amino acid, it would likely be a solid at room temperature .Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid' involves the protection of the amine group, followed by the introduction of the fluorenyl group, and then the introduction of the trimethylsilyl group. Finally, the deprotection of the amine group is carried out to obtain the desired compound.", "Starting Materials": [ "2-amino-3-(trimethylsilyl)propanoic acid", "9H-fluorene", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane (DCM)", "Tetrahydrofuran (THF)", "Acetic acid", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of the amine group with tert-butyloxycarbonyl (BOC) in the presence of DIPEA and DCM", "Introduction of the fluorenyl group by reacting BOC-protected amino acid with 9H-fluorene, DCC, and NHS in DCM", "Deprotection of the BOC group with HCl in methanol", "Introduction of the trimethylsilyl group by reacting the amino acid with trimethylsilyl chloride and TEA in THF", "Deprotection of the amine group with NaOH in acetic acid to obtain the desired compound" ] } | |
Numéro CAS |
2171621-62-6 |
Nom du produit |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid |
Formule moléculaire |
C21H25NO4Si |
Poids moléculaire |
383.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



